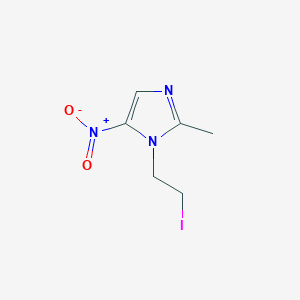

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-iodoethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXLQGHOPINWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCI)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167194 | |

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-90-4 | |

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Chemical Properties, Structure, and Potential in Drug Development

This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key derivative in the nitroimidazole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structure, and potential therapeutic applications of this molecule, particularly as a hypoxic cell radiosensitizer.

Introduction: The Significance of Nitroimidazoles in Oncology

Nitroimidazole compounds have been a cornerstone in the fields of antimicrobial therapy and oncology for decades.[1][2][3] Their unique biological activity is intrinsically linked to the presence of a nitro group on the imidazole ring, which can be bioreductively activated under hypoxic conditions.[2][4] This selective activation in low-oxygen environments, a characteristic feature of solid tumors, makes nitroimidazoles prime candidates for development as hypoxic cell radiosensitizers and cytotoxins.[5][6][7] These agents can enhance the efficacy of radiation therapy, which is often limited by the radioresistance of hypoxic tumor cells.[6][8]

This compound, a derivative of the well-established 2-methyl-5-nitroimidazole scaffold, incorporates an iodoethyl functional group.[9][10][11] The introduction of a halogen, particularly iodine, into the structure of a radiosensitizer is a strategic approach to potentially enhance its efficacy.[10][12] This guide will delve into the specific chemical properties, structural elucidation, synthesis, and the mechanistic basis for the therapeutic potential of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Chemical Name | 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | [13][14] |

| CAS Number | 16156-90-4 | [13] |

| Molecular Formula | C₆H₈IN₃O₂ | [11][13][14] |

| Molecular Weight | 281.05 g/mol | [11][13][14] |

| Melting Point | 78.5-79.5 °C | [15] |

| Boiling Point | 395.1 ± 22.0 °C (Predicted) | [15] |

| Appearance | White to beige powder | [10] |

| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali. | [10] |

Structural Elucidation

The chemical structure of this compound is characterized by a central imidazole ring substituted at key positions. The IUPAC name and structural formula confirm the placement of a methyl group at position 2, a nitro group at position 5, and an iodoethyl group at the nitrogen in position 1.[11]

-

¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.6 ppm), triplets for the two methylene groups of the ethyl chain (between 3.5 and 4.5 ppm), and a singlet for the proton on the imidazole ring (around 8.0 ppm).[16]

-

¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the two methylene carbons, and the carbons of the imidazole ring.[16]

-

IR Spectroscopy: The presence of the nitro group would be indicated by strong characteristic stretching bands around 1520 cm⁻¹ and 1365 cm⁻¹.[16]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole).[17] The synthetic route involves a two-step process: chlorination of the hydroxyl group followed by a Finkelstein reaction to introduce the iodine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a representative protocol based on the synthesis of similar compounds.[17]

Step 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

-

To a solution of Metronidazole in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole in anhydrous acetone.

-

Add sodium iodide to the solution and reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the sodium chloride precipitate.

-

Evaporate the acetone and purify the resulting crude product, for instance by recrystallization, to yield this compound.[17]

Mechanism of Action: Reductive Activation and Radiosensitization

The biological activity of this compound is predicated on the reductive metabolism of its nitro group, a process that is significantly more efficient in the low-oxygen environment of hypoxic cells.[5][18]

Caption: Reductive activation and radiosensitization by 5-nitroimidazoles.

Under hypoxic conditions, intracellular nitroreductases transfer electrons to the nitro group of the imidazole.[13] A four-electron reduction leads to the formation of a highly reactive hydroxylamine intermediate.[5][18] This reactive species can then form covalent adducts with critical cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[5]

As a radiosensitizer, the electron-affinic nature of the nitroimidazole mimics the role of molecular oxygen.[19] Ionizing radiation generates free radicals on DNA. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent. In hypoxic cells, this process is inefficient, allowing for DNA repair. Nitroimidazoles can effectively substitute for oxygen in this fixation process, thereby increasing the lethal effects of radiation specifically in hypoxic tumor cells.

Experimental Protocols for In Vitro Evaluation

To assess the potential of this compound as a therapeutic agent, standardized in vitro assays are essential.

A. Cytotoxicity Assay (MTT Assay) to Determine IC₅₀

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][20]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][20]

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the wells, including appropriate vehicle controls.

-

Incubation: Incubate the plates under both normoxic (standard incubator) and hypoxic (hypoxic chamber, e.g., 1% O₂) conditions for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[20]

B. Clonogenic Survival Assay for Radiosensitization

This "gold standard" assay assesses the ability of a compound to enhance radiation-induced cell killing by measuring the long-term reproductive capacity of single cells.[1][4][7]

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension and plate a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered.[4]

-

Compound Treatment: After allowing the cells to attach overnight, treat them with a non-toxic concentration of this compound.

-

Hypoxic Incubation: Place the plates in a hypoxic chamber for a set period before irradiation to ensure the compound is taken up by the cells under low-oxygen conditions.

-

Irradiation: Irradiate the plates with a range of radiation doses.

-

Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies form.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each radiation dose. The Sensitizer Enhancement Ratio (SER) can then be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) with and without the compound.[6]

Potential Applications in Drug Development

This compound holds promise as a lead compound for the development of novel anticancer therapies. Its potential applications include:

-

Hypoxic Cell Radiosensitizer: Its primary application is to enhance the efficacy of radiotherapy in treating solid tumors containing hypoxic regions.[10][12]

-

Hypoxia-Selective Cytotoxin: At higher concentrations, it may act as a standalone cytotoxic agent that specifically targets cancer cells in low-oxygen environments.[14]

-

Diagnostic Imaging Agent: The presence of iodine, particularly a radioactive isotope like ¹³¹I, could enable its use as a probe for imaging hypoxic tumors via techniques like SPECT.

Conclusion

This compound is a compound of significant interest within the broader class of nitroimidazole-based therapeutics. Its chemical structure is amenable to straightforward synthesis, and its mechanism of action is well-grounded in the principles of bioreductive activation under hypoxia. While specific quantitative data on its radiosensitizing efficacy and cytotoxicity are not widely published, the established protocols and the performance of related iodinated nitroimidazoles suggest that it is a promising candidate for further investigation.[10][12] This technical guide provides a solid foundation for researchers to design and execute studies aimed at fully elucidating the therapeutic potential of this and related compounds in the ongoing effort to overcome hypoxia-induced treatment resistance in cancer.

References

- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 9. Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]

- 15. rsc.org [rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Introduction

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a key derivative of the 5-nitroimidazole class of compounds, a family renowned for its therapeutic applications against anaerobic bacteria and protozoa.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and mechanism of action, with a particular focus on its potential as a radiosensitizer in cancer therapy. The introduction of an iodine atom to the ethyl side chain of a metronidazole-like scaffold is a strategic modification aimed at enhancing its efficacy, making this molecule a subject of significant interest for researchers, scientists, and professionals in drug development.[3][4]

Molecular Structure and Properties

The foundational structure of this compound is built upon the 2-methyl-5-nitroimidazole core, with a 2-iodoethyl group attached at the N1 position of the imidazole ring. This structure imparts a unique combination of properties that are critical to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₈IN₃O₂ | [5] |

| Molecular Weight | 281.05 g/mol | [5] |

| CAS Number | 16156-90-4 | - |

| IUPAC Name | 1-(2-iodoethyl)-2-methyl-5-nitro-1H-imidazole | - |

| Canonical SMILES | CC1=NC=C(N1CCI)--INVALID-LINK--[O-] | [6] |

| InChI Key | ROXLQGHOPINWFU-UHFFFAOYSA-N | [6] |

| Predicted XLogP3 | 0.4 | [7] |

Note: Some properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of this compound is most effectively achieved from its readily available precursor, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole). The conversion of the primary alcohol to an alkyl iodide can be accomplished via well-established methodologies such as the Appel or Mitsunobu reactions.

Conceptual Synthesis Workflow

References

- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Bifunctional Hypoxia-Activated Prodrug for Selective Cancer Cell Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is an investigational compound. This guide synthesizes information based on the well-established principles of the 5-nitroimidazole class of hypoxia-activated prodrugs and proposes a framework for its evaluation.

Executive Summary

Solid tumors frequently contain regions of low oxygen, or hypoxia, a condition strongly associated with resistance to conventional cancer therapies and poorer patient outcomes.[1][2] This guide details the scientific rationale, hypothesized mechanism of action, and a proposed preclinical evaluation strategy for this compound, a rationally designed hypoxia-activated prodrug (HAP). This compound features a 5-nitroimidazole core, which acts as a hypoxia-selective trigger, and a 2-iodoethyl side chain, a potent DNA alkylating moiety. Under the hypoxic conditions prevalent in solid tumors, the nitro group is predicted to undergo enzymatic reduction, leading to the formation of highly reactive intermediates that not only are cytotoxic themselves but also activate the iodoethyl group to induce lethal DNA damage in cancer cells. This dual mechanism offers a promising strategy for selectively targeting and eliminating therapy-resistant hypoxic tumor cell populations.

Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs

The tumor microenvironment is a complex ecosystem, and one of its defining features is hypoxia.[3] Arising from a disorganized and inadequate vasculature that cannot meet the oxygen demands of rapidly proliferating cancer cells, hypoxia triggers a cascade of adaptive responses, primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] These adaptations promote tumor survival, metastasis, and, critically, resistance to radiotherapy and chemotherapy.[4] Radiation therapy depends on oxygen to generate cytotoxic reactive oxygen species, while the efficacy of many chemotherapeutic agents is diminished in slow-growing, poorly perfused hypoxic regions.

Hypoxia-activated prodrugs (HAPs) represent a targeted therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[5] These agents are relatively non-toxic in their parent form but are converted into potent cytotoxins by enzymes, such as nitroreductases, that are highly active under low-oxygen conditions.[6][7] The 5-nitroimidazole scaffold has been a cornerstone of HAP development for decades, valued for its favorable electronic properties that facilitate bioreduction selectively in hypoxic tissues.[2][8]

This compound is conceived as a next-generation HAP. It combines the hypoxia-targeting 5-nitroimidazole core with a 2-iodoethyl group. The rationale is that bioreductive activation of the nitro group will generate a reactive species that also functions as an excellent leaving group, transforming the side chain into a potent DNA alkylating agent. This bifunctional approach aims to create highly lethal DNA lesions, such as interstrand cross-links, specifically within the targeted hypoxic cancer cells.

Hypothesized Mechanism of Action

The proposed antitumor activity of this compound is predicated on a two-step activation process that occurs selectively in hypoxic cells.

Bioreductive Activation of the Nitroimidazole Core

In well-oxygenated (normoxic) cells, the 5-nitroimidazole core is relatively inert. However, in the hypoxic environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group, forming a nitro radical anion.[5][9] In normoxic cells, this reaction is futile; molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound, creating a cycle that prevents the accumulation of toxic metabolites.[9]

In the absence of oxygen, this radical anion can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine intermediates.[5][10] These reduced intermediates are highly reactive and can directly induce cellular damage, including DNA strand breaks.[11][12]

Caption: Hypoxia-selective bioreductive activation of a 5-nitroimidazole prodrug.

Activation of the Iodoethyl Alkylating Arm

The key design feature of this compound is its bifunctionality. The iodoethyl group is a potential alkylating agent, with iodide being an excellent leaving group. It is hypothesized that the bioreduction of the nitro group on the imidazole ring dramatically increases the electron-withdrawing nature of the ring system. This electronic shift activates the attached iodoethyl side chain, making the terminal carbon highly electrophilic and susceptible to nucleophilic attack by DNA bases (e.g., the N7 position of guanine).

This mechanism is analogous to that of other bifunctional HAPs, where reduction of the nitroaromatic trigger leads to the release or activation of a DNA-alkylating effector.[13] The resulting DNA adducts, particularly if they lead to interstrand cross-links, are exceptionally difficult for the cell to repair and are a potent trigger for cell cycle arrest and apoptosis.

Proposed Preclinical Evaluation Strategy

A rigorous, systematic approach is required to validate the hypothesized mechanism and therapeutic potential of this compound.

Synthesis and Characterization

A plausible synthetic route starts with commercially available 2-methyl-5-nitroimidazole or its hydroxyethyl derivative, metronidazole. A common strategy involves converting the hydroxyl group of metronidazole to a better leaving group (e.g., a tosylate) followed by a Finkelstein reaction with sodium iodide in acetone to yield the final 1-(2-iodoethyl) product.[14] Purity and structural confirmation must be performed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro Evaluation Workflow

The primary objective of in vitro testing is to confirm hypoxia-selective cytotoxicity and elucidate the mechanism of action. A panel of cancer cell lines (e.g., FaDu head and neck, HCT116 colon, A549 lung) should be used.

Caption: Proposed experimental workflow for in vitro evaluation of the compound.

This is the gold standard for assessing cytotoxicity as it measures a cell's ability to proliferate indefinitely and form a colony, a more rigorous endpoint than metabolic activity.[15][16]

-

Rationale: The primary goal is to determine the differential toxicity between normoxic and hypoxic conditions. A high HCR indicates successful hypoxia-selective targeting.

-

Methodology:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation. Let cells attach for 4-6 hours.

-

Gassing: Transfer one set of plates to a hypoxic chamber or incubator (e.g., <0.1% O₂) and a parallel set to a standard normoxic incubator (21% O₂). Allow cells to equilibrate for at least 4 hours.

-

Drug Treatment: Add a range of concentrations of this compound to both normoxic and hypoxic plates. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate cells with the drug for a defined period (e.g., 24 hours).

-

Recovery: After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh, drug-free medium. Return all plates to a normoxic incubator.

-

Colony Formation: Allow cells to grow for 7-14 days until visible colonies ( >50 cells) form.

-

Staining & Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each concentration relative to the untreated control. Plot dose-response curves to determine the IC₅₀ (concentration required to inhibit colony formation by 50%) under both normoxic and hypoxic conditions.

-

This assay directly visualizes DNA double-strand breaks, a highly lethal form of DNA damage expected from an alkylating agent.[17]

-

Rationale: To confirm that the compound's cytotoxicity is mediated by DNA damage, as hypothesized. A significant increase in γ-H2AX foci in hypoxic-treated cells would provide strong mechanistic support.

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for a set time (e.g., 6-24 hours). Include a positive control (e.g., etoposide or radiation).

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

-

Staining: Block non-specific binding, then incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging & Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The Hypoxia Cytotoxicity Ratio (HCR) is the key metric, calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).[16]

Table 1: Example Data Summary for Cytotoxicity Profile

| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| FaDu | >100 | 1.5 | >67 |

| HCT116 | 85 | 0.9 | 94 |

| A549 | >100 | 2.1 | >48 |

An HCR value significantly greater than 10 is generally considered indicative of promising hypoxia selectivity.

Discussion and Future Outlook

This compound is a rationally designed bifunctional HAP that holds theoretical promise for the selective eradication of hypoxic cancer cells. Its design leverages the clinically validated 5-nitroimidazole scaffold as a hypoxia-selective trigger and incorporates a potent iodoethyl alkylating effector. The use of iodide as a leaving group may offer advantages in reactivity compared to more common chloroethyl-containing compounds.

The successful in vitro validation proposed herein—demonstrating a high HCR and a DNA damage-mediated mechanism of action—would provide a strong rationale for advancing the compound to preclinical in vivo studies. Future investigations should include:

-

In Vivo Efficacy Studies: Using tumor xenograft models, the compound would be evaluated for its ability to enhance the effects of radiation therapy, a modality that is limited by hypoxia.[17] Tumor growth delay would be the primary endpoint.

-

Pharmacokinetic and Toxicology Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its toxicity profile in animal models, is essential for determining its therapeutic window.[18]

-

Biomarker Development: Investigating the relationship between treatment efficacy and the expression levels of specific nitroreductase enzymes in tumors could lead to a patient selection strategy for future clinical trials.[6]

References

- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openmedscience.com [openmedscience.com]

- 10. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 | Anticancer Research [ar.iiarjournals.org]

- 16. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioreductive Activation of Nitroimidazoles

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazoles represent a critical class of antimicrobial and anticancer prodrugs whose efficacy is contingent upon their selective activation within hypoxic environments. This guide provides a comprehensive technical overview of the core mechanisms underpinning the bioreductive activation of nitroimidazoles. We will delve into the enzymatic processes, the influence of the cellular redox environment, the generation of cytotoxic reactive nitrogen species, and their subsequent interactions with cellular macromolecules. Furthermore, this document outlines key experimental methodologies for investigating these processes, offering a foundational resource for researchers in drug development and microbiology.

Introduction: The Paradox of a Prodrug

Nitroimidazole-based compounds, such as metronidazole and tinidazole, are indispensable tools in treating infections caused by anaerobic bacteria and protozoa[1][2][3]. Their therapeutic utility extends to oncology, where they are explored as hypoxia-activated radiosensitizers and cytotoxins[4][5]. The defining characteristic of these agents is their nature as prodrugs; they are administered in an inactive form and require intracellular chemical reduction of their nitro group to exert a therapeutic effect[6][7][8]. This activation is highly dependent on the low redox potential found in anaerobic or hypoxic cells, which confers a remarkable selectivity and minimizes toxicity to healthy, oxygenated tissues[4][]. Understanding the intricacies of this activation process is paramount for optimizing existing therapies and developing novel nitroimidazole-based drugs.

The Core Mechanism: A Stepwise Reduction Cascade

The journey of a nitroimidazole from an inert prodrug to a cytotoxic agent is a multi-step process of electron acceptance. The central event is the reduction of the nitro group (-NO₂) on the imidazole ring. This process is energetically favorable only in environments with a low redox potential, characteristic of anaerobic organisms or hypoxic tumor cells[][10].

The activation cascade can be summarized as follows:

-

Passive Diffusion: The relatively small and uncharged nitroimidazole molecule passively diffuses across the cell membrane[6].

-

Initial One-Electron Reduction: Inside the cell, the nitro group accepts a single electron from a low-redox potential donor, forming a nitro radical anion (R-NO₂⁻)[5][10]. This is the pivotal step in the activation process.

-

The Oxygen Effect: In the presence of sufficient oxygen (normoxic conditions), this reaction is reversible. The nitro radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide anion (O₂⁻)[4][11]. This "futile cycling" prevents the accumulation of toxic downstream products and is a key reason for the selective toxicity of nitroimidazoles in anaerobic environments[11][12].

-

Further Reduction and Generation of Reactive Species: In anaerobic or hypoxic conditions, the nitro radical anion is not re-oxidized and can undergo further reduction. This leads to the formation of a cascade of highly reactive and cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, and ultimately the non-toxic amine (R-NH₂)[4][13][14]. It is these intermediate species that are responsible for the drug's cytotoxic effects. The four-electron reduction to the hydroxylamine is particularly implicated in the formation of covalent adducts with cellular macromolecules[13].

Below is a diagram illustrating the core activation pathway.

Caption: Bioreductive activation of nitroimidazoles under different oxygen conditions.

Key Enzymatic Players in Nitroimidazole Activation

The reduction of nitroimidazoles is not a spontaneous process but is catalyzed by a variety of enzymes with low redox potentials. The specific enzymes involved can vary between different organisms.

Nitroreductases (NTRs)

Nitroreductases are a large family of flavin-containing enzymes that are widespread in bacteria and some protozoa but are absent in mammalian cells[15][16]. They play a central role in the activation of nitroaromatic compounds[6][][16]. These enzymes typically use NADH or NADPH as a source of reducing equivalents[6][].

Bacterial nitroreductases can be broadly classified into two types:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to the hydroxylamine and then to the amine, without the release of the nitroso intermediate[14]. This process is less susceptible to inhibition by oxygen. Examples include NfsA and NfsB from E. coli[6].

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single one-electron reduction to form the nitro radical anion. This radical is readily re-oxidized by oxygen, making the activity of these enzymes highly dependent on anaerobic conditions[6].

Pyruvate:Ferredoxin Oxidoreductase (PFOR)

In many anaerobic protozoa, such as Trichomonas vaginalis and Giardia lamblia, and some anaerobic bacteria, the pyruvate:ferredoxin oxidoreductase (PFOR) system is a primary driver of nitroimidazole activation[11][17][18]. PFOR is a key enzyme in anaerobic energy metabolism that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. In this process, electrons are transferred to ferredoxin, a small, iron-sulfur protein with a very low redox potential[10][18]. This reduced ferredoxin is a potent electron donor for the reduction of the nitro group of nitroimidazoles[7][18].

Other Reductases

While NTRs and PFOR are the most well-characterized activators, other enzymes have also been implicated in nitroimidazole reduction:

-

Thioredoxin Reductase: In Entamoeba histolytica, thioredoxin reductase has been shown to both reduce metronidazole and be a target of its reactive metabolites[11].

-

Cytochrome P450 Reductase: In mammalian cells, particularly in hypoxic tumor environments, cytochrome P450 reductase can contribute to the reductive activation of 2-nitroimidazoles[19].

The table below summarizes the key enzymes involved in nitroimidazole activation.

| Enzyme Family | Electron Donor | Key Organisms | Oxygen Sensitivity |

| Type I Nitroreductases | NADH/NADPH | Bacteria (e.g., E. coli, H. pylori) | Low |

| Type II Nitroreductases | NADH/NADPH | Bacteria | High |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Pyruvate (via Ferredoxin) | Anaerobic Protozoa, Anaerobic Bacteria | High |

| Thioredoxin Reductase | NADPH | Protozoa (e.g., E. histolytica) | Moderate |

| Cytochrome P450 Reductase | NADPH | Mammalian cells (hypoxic) | High |

Cellular Targets and Mechanisms of Cytotoxicity

Once activated, the reactive intermediates of nitroimidazole reduction are highly electrophilic and can react with a variety of cellular nucleophiles, leading to widespread cellular damage and death[6][].

The primary cellular target is thought to be DNA . The reactive species can cause a range of DNA lesions, including strand breaks and the formation of adducts with DNA bases[1][2][20][21]. This damage disrupts DNA replication and transcription, ultimately leading to cell death[1][].

In addition to DNA, proteins are also significant targets. The reactive intermediates can covalently bind to proteins, leading to the formation of protein adducts[11][13]. This can inactivate essential enzymes and disrupt critical cellular functions. For example, enzymes involved in redox homeostasis, such as thioredoxin reductase, have been identified as targets[11].

References

- 1. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Metronidazole and Tinidazole - Infections - MSD Manual Consumer Version [msdmanuals.com]

- 3. goodrx.com [goodrx.com]

- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oxygen dependence of the reduction of nitroimidazoles in a radiolytic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 16. ackerleylab.com [ackerleylab.com]

- 17. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 21. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of 1-alkyl-5-nitroimidazole compounds

An In-depth Technical Guide to the Biological Activities of 1-Alkyl-5-Nitroimidazole Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of 1-alkyl-5-nitroimidazole compounds, a cornerstone class of molecules in medicinal chemistry. We will delve into their fundamental mechanism of action, survey their diverse biological activities, dissect their structure-activity relationships, and provide detailed protocols for their scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical scaffold.

The Core Mechanism: Reductive Activation is Key

The biological activity of 1-alkyl-5-nitroimidazoles is not inherent to the parent molecule. Instead, they function as prodrugs, requiring intracellular activation. This activation is the lynchpin of their selective toxicity against specific pathogens and cells.

The process is initiated by the reduction of the nitro group (NO₂) at the C-5 position of the imidazole ring. This reaction is highly dependent on the low redox potential environment found within anaerobic organisms (like protozoa and bacteria) or the hypoxic cores of solid tumors.[1] In these environments, enzymes with sufficiently low electron potential, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, transfer an electron to the nitro group.[2] This single-electron transfer creates a highly reactive nitro radical anion.[1][3]

This radical is a short-lived but potent cytotoxic agent. Its primary mode of action is the induction of damage to critical macromolecules, most notably DNA, causing strand breaks and leading to cell death.[1][4][5] In aerobic environments, this activation is stifled. Molecular oxygen can readily re-oxidize the nitro radical anion back to its parent form in a process known as "futile cycling," preventing the accumulation of the toxic intermediate and sparing aerobic host cells.[1][3] This redox-dependent activation confers the selective toxicity that is the hallmark of these compounds.

Caption: Reductive activation pathway of 1-alkyl-5-nitroimidazoles.

Spectrum of Biological Activities

The unique mechanism of action of 5-nitroimidazoles endows them with a wide range of therapeutic applications, from treating parasitic infections to emerging roles in oncology.

Antiparasitic Activity

This is the most established and widely recognized activity of 5-nitroimidazoles. Compounds like metronidazole and tinidazole are frontline therapies for infections caused by anaerobic protozoa.[2][6]

-

Trichomoniasis: Caused by Trichomonas vaginalis, metronidazole is a drug of choice for this common sexually transmitted infection.[6]

-

Giardiasis: For infections with Giardia duodenalis (also known as G. lamblia), 5-nitroimidazoles are highly effective.[2][6]

-

Amoebiasis: Infections by Entamoeba histolytica are also treated with this class of drugs.[6]

The efficacy against these parasites stems from their anaerobic or microaerophilic nature, which provides the ideal reductive environment for drug activation.[2] However, clinical resistance has been documented, often linked to the downregulation of the activating PFOR-ferredoxin pathway in the parasite.[2][7] This has spurred the development of new derivatives designed to bypass these resistance mechanisms.[2]

Antibacterial Activity

The antibacterial spectrum of 5-nitroimidazoles is strictly limited to obligate anaerobic bacteria.[4][8] They are ineffective against aerobic or facultative anaerobic bacteria due to the futile cycling mechanism previously described. Their bactericidal action makes them valuable for treating complex anaerobic infections.[4] They are also a component of multi-drug regimens for the eradication of the microaerophilic bacterium Helicobacter pylori.[4]

Anticancer Activity

A promising and expanding area of research is the use of 5-nitroimidazoles as anticancer agents. Solid tumors often outgrow their blood supply, creating regions of profound hypoxia.[9][10] This hypoxic microenvironment mimics the conditions of an anaerobic pathogen, allowing for the selective activation of 5-nitroimidazole prodrugs within the tumor mass while sparing well-oxygenated normal tissues.[9]

Research has shown that N-alkyl nitroimidazoles can exhibit significant cytotoxic activity against various cancer cell lines, including lung and breast cancer.[11][12] The length of the N-alkyl chain has been shown to influence anticancer activity, suggesting that modifications can be tuned to optimize efficacy.[11] For example, some studies have reported that N-methyl and N-ethyl-nitroimidazoles show high cytotoxic activity.[11] Furthermore, novel derivatives are being designed as hypoxia-activated radiosensitizers, which increase the susceptibility of tumor cells to DNA damage from radiation therapy.[9]

Structure-Activity Relationships (SAR)

The biological profile of a 1-alkyl-5-nitroimidazole is not fixed; it can be profoundly altered by chemical modifications to the core scaffold. Understanding these SARs is critical for rational drug design.

| Position of Substitution | Type of Substituent / Feature | Impact on Biological Activity | Rationale / Notes |

| N-1 | Alkyl Chain | Modulates lipophilicity and, consequently, cell permeability and anticancer activity.[13] | Shorter alkyl chains (e.g., methyl, ethyl) have shown potent antitumor activity in some cell lines.[11] The simplest structural unit for broad activity is the 1-alkyl-5-nitro-imidazole moiety.[13] |

| C-2 | Methyl Group | Often present in clinically used drugs (e.g., metronidazole, secnidazole). Can influence genotoxicity.[14] | The presence of a methyl group at C-2 can alter the influence of the nitro group's position on genotoxicity.[15][14] |

| C-2 | Oxygen Atom (in a rigid ring) | Incorporation into a rigid bicyclic system (imidazo-oxazine) can confer aerobic activity against M. tuberculosis.[16] | This structural feature is crucial for the activity of novel antitubercular nitroimidazoles like PA-824.[16] |

| C-5 | Nitro Group (NO₂) Position | Essential for activity. Its reduction is the key activation step.[1][16] The position (C-5 vs. C-4) is a critical determinant of genotoxicity.[15][14] | Compounds with the nitro group at C-5 often exhibit higher genotoxicity compared to those with the nitro group at C-4.[15][14][17] |

| Side Chain | Increased Conjugation | Greater resonance conjugation in the molecular structure has been correlated with higher antimicrobial and antiparasitic activity.[2] | Highly conjugated derivatives can be synthesized to enhance potency.[2] |

Methodologies for Biological Evaluation

Rigorous and standardized in vitro assays are essential for characterizing the activity and toxicity of novel 1-alkyl-5-nitroimidazole compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

Objective: To quantify the antimicrobial activity of a test compound.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism culture, adjusted to a 0.5 McFarland standard

-

Resazurin solution (as a viability indicator)

-

Positive control (e.g., metronidazole) and negative control (vehicle) wells

Step-by-Step Procedure:

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

-

Inoculum Preparation: Prepare a suspension of the target microorganism in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[19] Dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the final desired inoculum concentration.

-

Inoculation: Add the standardized microbial suspension to each well, bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours, under anaerobic conditions if required).[19]

-

Growth Assessment: After incubation, add a resazurin solution to each well and incubate for a further 2-4 hours.[18] A color change from blue (resazurin) to pink (resorufin) indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no color change is observed, indicating inhibition of microbial growth.

Caption: Workflow for MIC determination using the broth microdilution assay.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability, crucial for evaluating the anticancer potential and general toxicity of compounds against mammalian cells.[11]

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (LC₅₀ or IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast) and/or normal cell lines (e.g., Vero)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and replace the existing medium in the wells with the compound-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the LC₅₀/IC₅₀ value.

Protocol: Genotoxicity Screening (Comet Assay)

The alkaline Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[15][20]

Objective: To assess the DNA-damaging potential (genotoxicity) of a test compound.

Materials:

-

Human whole blood cells or a suitable cell line[20]

-

Test compound and positive control (e.g., methyl methanesulfonate, MMS)[20]

-

Low melting point agarose (LMA) and normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution, alkaline electrophoresis buffer, and neutralization buffer

-

DNA stain (e.g., ethidium bromide)

-

Fluorescence microscope with imaging software

Step-by-Step Procedure:

-

Cell Treatment: Treat a suspension of cells with various concentrations of the test compound for a defined period (e.g., 2 hours at 37°C).[20]

-

Slide Preparation: Coat microscope slides with NMA. Mix the treated cell suspension with LMA and layer it onto the pre-coated slides. Allow to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[20]

Conclusion and Future Outlook

The 1-alkyl-5-nitroimidazole scaffold remains a remarkably versatile and clinically significant platform in drug discovery. Its unique reliance on reductive activation provides a powerful tool for achieving selective toxicity against a range of anaerobic pathogens and hypoxic cancer cells. While challenges such as microbial resistance and potential genotoxicity persist, they are being actively addressed through rational drug design informed by a deepening understanding of structure-activity relationships. Future research will likely focus on synthesizing novel derivatives with enhanced potency against resistant strains, improved safety profiles, and expanded applications in oncology and other therapeutic areas. The continued exploration of this chemical class promises to yield next-generation agents to combat some of the most challenging infectious diseases and cancers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 5. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 12. scispace.com [scispace.com]

- 13. jocpr.com [jocpr.com]

- 14. scielo.br [scielo.br]

- 15. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Robust Marker for Quantifying Cellular Hypoxia

Introduction: The Critical Role of Hypoxia in Research and Drug Development

Cellular hypoxia, a state of reduced oxygen availability, is a pivotal feature of the microenvironment in most solid tumors and is implicated in various pathologies, including ischemia and inflammatory conditions.[1][2] Hypoxia is a major driver of tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[2][3] Consequently, the accurate detection and quantification of hypoxic cells are paramount for basic research, drug development, and clinical diagnostics.

2-nitroimidazoles have emerged as the gold standard for the exogenous labeling of hypoxic cells.[1][4] These compounds are bioreductively activated under low-oxygen conditions by endogenous nitroreductases.[1][5] This activation leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, effectively trapping the marker within hypoxic cells.[1][6][7] The extent of this binding is inversely proportional to the oxygen concentration, providing a quantitative measure of hypoxia.

This document provides a comprehensive guide to the use of a specific 5-nitroimidazole derivative, 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole , as a marker for detecting and quantifying hypoxia in both in vitro and in vivo experimental systems. While specific protocols for this iodo-derivative are not as widespread as for its 2-nitroimidazole counterparts like pimonidazole and EF5, the principles of application are highly conserved. This guide synthesizes established methodologies for nitroimidazoles to provide a robust framework for researchers.

Mechanism of Action: Bioreductive Activation and Covalent Adduct Formation

The utility of this compound as a hypoxia marker is entirely dependent on its unique, oxygen-sensitive metabolism. The process can be conceptualized in the following steps:

-

Cellular Uptake and Reduction: The relatively lipophilic nitroimidazole compound passively diffuses into cells. In the low-oxygen environment of a hypoxic cell, ubiquitous cellular nitroreductases catalyze a one-electron reduction of the nitro group, forming a nitro radical anion.[7][8]

-

Oxygen-Dependent Reoxidation: In normoxic cells (high oxygen), this reaction is readily reversible. Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the nitro radical anion back to the parent compound, which can then diffuse out of the cell.[1][9]

-

Irreversible Binding in Hypoxia: Under hypoxic conditions (typically pO2 ≤ 10 mmHg), the lack of oxygen allows for further, irreversible reduction of the nitro radical anion.[1] This multi-electron reduction generates highly reactive intermediates, such as hydroxylamines.[10]

-

Macromolecular Adduct Formation: These reactive species are electrophilic and readily form covalent bonds with nucleophilic groups found in proteins, peptides (primarily thiol groups), and to a lesser extent, DNA.[6][10][11] This covalent binding effectively traps the nitroimidazole derivative within the hypoxic cell.

This oxygen-dependent "trapping" mechanism ensures that the marker accumulates specifically in cells experiencing significant hypoxia.

Diagram: Mechanism of Bioreductive Activation

Caption: Oxygen-dependent metabolism of this compound.

Physicochemical and Handling Properties

| Property | Value | Source/Note |

| Molecular Formula | C₆H₈IN₃O₂ | [12][13] |

| Molecular Weight | 281.05 g/mol | [12][13] |

| Appearance | Typically a solid powder. | General knowledge for similar compounds. |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited. | Inferred from similar nitroimidazole compounds. Always test solubility for stock preparation. |

| Storage | Store at -20°C, protected from light and moisture. | Standard practice for iodo-compounds and nitroaromatics. |

Important Safety and Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Nitroimidazoles are potential mutagens; avoid inhalation, ingestion, and skin contact.

-

The iodine substituent may confer additional reactivity or toxicity; handle with care.

Protocol 1: In Vitro Detection of Hypoxia in Cell Culture

This protocol details the labeling of hypoxic cells in monolayer culture, followed by detection using immunofluorescence microscopy or flow cytometry.

Reagent Preparation

-

This compound Stock Solution (10-100 mM):

-

Calculate the required mass of the compound to prepare a stock solution in anhydrous Dimethyl Sulfoxide (DMSO). For example, for 10 mM, dissolve 2.81 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with serum and antibiotics as required.[14][15]

-

Hypoxia Induction: A modular incubator chamber, a hypoxia workstation, or a CO₂ incubator with O₂ control is required to achieve the desired low-oxygen environment (e.g., 0.1% - 1% O₂).

-

Primary Antibody: A monoclonal antibody specific for nitroimidazole adducts. While an antibody specifically validated against this iodo-derivative may not be commercially available, antibodies raised against pimonidazole or general nitroimidazole adducts may show cross-reactivity. This must be validated empirically.

-

Secondary Antibody: A fluorescently-labeled secondary antibody that recognizes the isotype of the primary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse IgG).

-

Fixation and Permeabilization Buffers:

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

-

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.

Experimental Workflow: Cell Labeling and Processing

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy, or a 6-well plate for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 70-80%).[16]

-

Hypoxia Induction:

-

Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 100-400 µM . This is a critical parameter that requires optimization for each cell line and experimental condition.

-

Replace the medium on the cells with the marker-containing medium.

-

Place one set of plates (hypoxic group) into the hypoxia chamber. Place a parallel control set (normoxic group) in a standard incubator (20-21% O₂).

-

-

Incubation: Incubate both groups for 2-4 hours . The optimal incubation time depends on the cell type and the level of hypoxia.

-

Cell Harvest and Fixation:

-

Remove plates from the incubators.

-

Wash cells 2-3 times with cold PBS to remove any unbound marker.

-

For microscopy, fix the cells directly on the coverslips with 4% PFA for 15 minutes at room temperature.

-

For flow cytometry, detach cells using trypsin, neutralize, pellet by centrifugation (125 x g for 5-10 minutes), and then fix the cell pellet with 4% PFA.[15]

-

-

Immunostaining:

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-nitroimidazole adduct antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. The optimal dilution must be determined by titration.

-

Wash 3 times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash 3 times with PBS.

-

-

Analysis:

-

Microscopy: Mount coverslips onto slides with a DAPI-containing mounting medium. Image using a fluorescence microscope. Hypoxic cells will exhibit a fluorescent signal.

-

Flow Cytometry: Resuspend the stained cell pellet in FACS buffer (PBS with 1-2% BSA). Analyze on a flow cytometer.[17][18] The increase in fluorescence intensity in the hypoxic population compared to the normoxic control indicates the level of hypoxia.

-

Diagram: In Vitro Experimental Workflow

Caption: Step-by-step workflow for in vitro hypoxia labeling and detection.

Protocol 2: In Vivo Detection of Hypoxia in Animal Models

This protocol describes the administration of this compound to tumor-bearing animals and the subsequent detection of hypoxic regions in excised tissues via immunohistochemistry (IHC).

Reagent Preparation

-

Dosing Solution: Prepare a sterile solution of this compound in a vehicle suitable for injection (e.g., 0.9% saline with a small percentage of a solubilizing agent like DMSO or Cremophor, if necessary). The final concentration should be calculated based on the desired dose and injection volume. The vehicle must be tested for toxicity. A typical dose for similar nitroimidazoles is in the range of 30-120 mg/kg .[11][19]

-

Tissue Processing Reagents: Formalin or PFA for fixation, ethanol series for dehydration, xylene for clearing, and paraffin for embedding. Alternatively, OCT compound for frozen sections.

-

IHC Reagents: Antigen retrieval buffer (e.g., citrate buffer pH 6.0), peroxidase blocking solution (e.g., 3% H₂O₂), blocking buffer, primary antibody, HRP-conjugated secondary antibody, DAB substrate kit, and counterstain (e.g., hematoxylin).

Experimental Workflow: Animal Dosing and Tissue Analysis

-

Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). Ensure all procedures are approved by the institutional animal care and use committee (IACUC).

-

Marker Administration: Inject the animal with the dosing solution of this compound, typically via intravenous (i.v.) or intraperitoneal (i.p.) route.[11][19]

-

Circulation and Binding: Allow the compound to circulate and bind to hypoxic tissues for 90 minutes to 3 hours .[11] The optimal time allows for clearance from normoxic tissues while ensuring sufficient binding in hypoxic regions.

-

Tissue Harvest: Euthanize the animal according to approved protocols. Immediately excise the tumor and other relevant tissues.

-

Tissue Fixation and Processing:

-

Paraffin-Embedding (Recommended for Morphology): Fix the tissue in 10% neutral buffered formalin for 24-48 hours. Process through an ethanol series, clear with xylene, and embed in paraffin. Cut 4-5 µm sections onto charged slides.

-

Frozen Sections: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen or embed in OCT compound and freeze. Store at -80°C. Cut 5-10 µm sections in a cryostat.[11]

-

-

Immunohistochemistry (IHC):

-

Deparaffinize and rehydrate paraffin sections.

-

Perform heat-induced antigen retrieval.

-

Quench endogenous peroxidase activity.

-

Block non-specific binding sites.

-

Incubate with the primary anti-nitroimidazole adduct antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit (positive staining will appear brown).

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

-

Image Acquisition and Analysis:

-

Scan the slides using a brightfield microscope or a digital slide scanner.

-

Quantify the hypoxic fraction by measuring the percentage of the total tumor area that is positive for the nitroimidazole adduct staining using image analysis software (e.g., ImageJ/Fiji).

-

| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |

| Compound Concentration/Dose | 100 - 400 µM | 30 - 120 mg/kg |

| Administration/Incubation Time | 2 - 4 hours | 90 minutes - 3 hours |

| Primary Detection Method | Immunofluorescence, Flow Cytometry | Immunohistochemistry (IHC) |

| Key Controls | Normoxic (21% O₂) treated cells | Tumor tissue from vehicle-injected animal |

| Optimization Needed | Concentration, incubation time, Ab dilution | Dose, circulation time, Ab dilution |

Trustworthiness and Self-Validation: Essential Controls

To ensure the specificity and reliability of your results, the following controls are mandatory:

-

Normoxic Control (In Vitro): Always include a set of cells treated with the marker but maintained in a normoxic incubator. These cells should show minimal to no signal, confirming the hypoxia-specific activation of the compound.

-

No Primary Antibody Control: A slide/coverslip that undergoes the entire staining protocol except for the primary antibody incubation. This control is crucial to verify that the secondary antibody is not binding non-specifically.

-

Vehicle Control (In Vivo): An animal injected with the vehicle solution only (without the nitroimidazole compound). Tissues from this animal should be negative upon IHC staining, confirming the specificity of the antibody for the drug adducts.

-

Positive Tissue Control: If available, use a tissue section from a previous experiment known to have high levels of hypoxia and positive staining to ensure the staining protocol is working correctly.

Advanced Applications and Considerations

-

Dual Staining: The iodo-substituent on this molecule makes it amenable to detection by other means if a specific antibody is not available, though this is highly advanced. In principle, techniques like secondary ion mass spectrometry (SIMS) could map the iodine distribution. More practically, co-staining with other cellular markers (e.g., Ki-67 for proliferation, CD31 for blood vessels) can provide valuable spatial information about the relationship between hypoxia, cell division, and vasculature.[20]

-

Radiolabeling for PET/SPECT Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) to create a radiotracer for non-invasive in vivo imaging using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1] This allows for the longitudinal monitoring of hypoxia in living subjects.

-

Comparison with Endogenous Markers: It can be insightful to compare the staining pattern of this compound with endogenous hypoxia markers like HIF-1α or its downstream target CAIX.[3][19][21] While often correlated, discrepancies can reveal important biological differences between the direct measurement of severe hypoxia (nitroimidazoles) and the cellular response to it (HIF-1α).[1]

Conclusion

This compound is a powerful tool for the specific detection and quantification of cellular hypoxia. Its mechanism of bioreductive activation and covalent trapping is a well-established principle that provides a direct measure of low-oxygen environments. By following the detailed protocols and incorporating the essential controls outlined in this guide, researchers in oncology, ischemia, and other fields can reliably delineate hypoxic regions in their experimental models. The adaptability of this marker for various detection modalities, from cellular imaging to whole-body scans, underscores its versatility and importance in advancing our understanding of the pathophysiology of hypoxia.

References

- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. nacalai.com [nacalai.com]

- 15. atcc.org [atcc.org]

- 16. content.protocols.io [content.protocols.io]

- 17. Detection of individual hypoxic cells in multicellular spheroids by flow cytometry using the 2-nitroimidazole, EF5, and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Comparison between pimonidazole binding, oxygen electrode measurements, and expression of endogenous hypoxia markers in cancer of the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Application Notes and Protocols for Laboratory Use

This document provides a comprehensive guide for the laboratory synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key intermediate in the development of hypoxia-selective radiosensitizers and diagnostic imaging agents. The protocols and application notes are intended for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind the synthetic strategy, ensuring a deep understanding of the chemical principles at play.

Introduction